Methyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, an ethoxy group, and a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps. One common approach is the condensation of 3-ethoxy-1,1,1-trifluoro-3-oxo-2-propanamide with a suitable thieno[2,3-c]pyridine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A related compound with similar trifluoromethyl and ethoxy groups.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane: Another compound with a trifluoromethyl group and similar structural features.
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: A compound with trifluoromethyl and ethoxy groups, but different core structure.
Uniqueness
METHYL 2-[(3-ETHOXY-1,1,1-TRIFLUORO-3-OXO-2-PROPANAMIDOPROPAN-2-YL)AMINO]-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the thieno[2,3-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H24F3N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl 2-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(propanoylamino)propan-2-yl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H24F3N3O5S/c1-5-12(25)22-17(18(19,20)21,16(27)29-6-2)23-14-13(15(26)28-4)10-7-8-24(3)9-11(10)30-14/h23H,5-9H2,1-4H3,(H,22,25) |
InChI Key |
MXMVIVWJZGWYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=C(C2=C(S1)CN(CC2)C)C(=O)OC |
Origin of Product |
United States |
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